molecular formula C8H15NO B1594599 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl- CAS No. 26939-18-4

4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-

Cat. No. B1594599
CAS RN: 26939-18-4
M. Wt: 141.21 g/mol
InChI Key: LZSGJOXDYPFFQB-UHFFFAOYSA-N
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Description

“4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-” is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.2108 . It is also known by other names such as “2,4,4,6-Tetramethyl-4,5-dihydro-1,3-oxazine”, “5,6-Dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine”, “2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene”, and "2,4,4,6-Tetramethyl-5,6-dihydro-4H-[1,3]oxazine" .


Synthesis Analysis

2-Arylsubstituted 5,6-dihydro-4H-1,3-oxazines, which are similar to the compound , have been synthesized by the condensation of 3-aminopropanol and desired carboxylic acids under solvent-free and microwave conditions in short reaction times with moderate to good yields . Another method involves the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform .


Molecular Structure Analysis

The molecular structure of “4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-” include a molecular weight of 141.2108 . More detailed properties like density, boiling point, flash point, and refractive index are not available in the search results.

Scientific Research Applications

Conformational Analysis

The conformational properties of 4H-1,3-oxazine derivatives, specifically the 4,5- and 5,6-tetramethylene-perhydro-1,3-oxazines and their derivatives, have been examined through molecular mechanics. This analysis aligns with experimental data, shedding light on the energy stabilities and geometrical configurations of these compounds. Such studies are crucial for understanding the fundamental chemistry and potential reactivity of these structures (Fernández, Ríos, & Carballeira, 1991).

Synthetic Applications

4H-1,3-oxazine derivatives have been utilized in various synthetic applications, including the generation of amino sugars and related carbohydrate mimetics. These compounds serve as critical intermediates for creating new dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues, highlighting their versatility and potential in medicinal chemistry (Pfrengle & Reissig, 2010).

Chemical Reactions and Derivatives

Carbon Transfer Reactions

The ability of oxazolidines and tetrahydro-(2H)-1,3-oxazines to transfer their C(2) units to indoles, yielding diindolylmethane derivatives, demonstrates their utility in synthetic organic chemistry. This property has been exploited for the facile synthesis of complex molecules like streptindole, showcasing the synthetic potential of 4H-1,3-oxazine derivatives (Singh & Singh, 1988).

Mass Spectral Analysis

The mass spectra of 4-mono- and 4,4-disubstituted 5,6-tetramethylenetetrahydro-1,3-oxazine-2-thiones have been reported, revealing insights into the primary decay processes under electron impact. Such studies are essential for understanding the stability and reactivity of these compounds under various conditions (Peretokin et al., 1989).

Antidepressant Activity

Research into 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines has identified compounds with significant antidepressant activity. This discovery underlines the therapeutic potential of 4H-1,3-oxazine derivatives in the development of new antidepressant drugs (Greenwood et al., 1975).

properties

IUPAC Name

2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-5-8(3,4)9-7(2)10-6/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSGJOXDYPFFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N=C(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885377
Record name 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene

CAS RN

26939-18-4
Record name 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26939-18-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
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Record name 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-2,4,4,6-tetramethyl4H-1,3-oxazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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